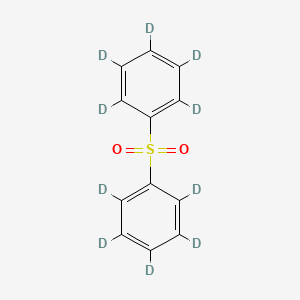
1,2,3,4,5-Pentadeuterio-6-(2,3,4,5,6-pentadeuteriophenyl)sulfonylbenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2,3,4,5-Pentadeuterio-6-(2,3,4,5,6-pentadeuteriophenyl)sulfonylbenzene is a deuterated compound, meaning it contains deuterium atoms instead of hydrogen. Deuterium is an isotope of hydrogen with one neutron, making it heavier. This compound is often used in scientific research due to its unique properties, such as increased stability and altered reaction kinetics compared to its non-deuterated counterparts.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3,4,5-Pentadeuterio-6-(2,3,4,5,6-pentadeuteriophenyl)sulfonylbenzene typically involves the deuteration of benzene rings. This can be achieved through various methods, including catalytic exchange reactions using deuterium gas or deuterated solvents. The reaction conditions often require elevated temperatures and pressures to facilitate the exchange of hydrogen atoms with deuterium.
Industrial Production Methods
Industrial production of deuterated compounds like this compound involves large-scale catalytic exchange processes. These processes are optimized for high yield and purity, often using specialized catalysts and reactors designed to handle deuterium gas safely and efficiently.
化学反応の分析
Types of Reactions
1,2,3,4,5-Pentadeuterio-6-(2,3,4,5,6-pentadeuteriophenyl)sulfonylbenzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.
Substitution: Electrophilic aromatic substitution reactions can occur, where deuterium atoms are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfone derivatives, while reduction can produce sulfides or thiols.
科学的研究の応用
1,2,3,4,5-Pentadeuterio-6-(2,3,4,5,6-pentadeuteriophenyl)sulfonylbenzene has several scientific research applications:
Chemistry: Used as a tracer in reaction mechanisms to study kinetic isotope effects.
Biology: Employed in metabolic studies to track the incorporation and distribution of deuterium-labeled compounds.
Medicine: Investigated for its potential in drug development, particularly in improving the metabolic stability of pharmaceuticals.
Industry: Utilized in the production of deuterated solvents and reagents for various industrial processes.
作用機序
The mechanism of action of 1,2,3,4,5-Pentadeuterio-6-(2,3,4,5,6-pentadeuteriophenyl)sulfonylbenzene involves the unique properties of deuterium. The presence of deuterium alters the bond strength and reaction kinetics, leading to different reaction pathways compared to non-deuterated compounds. This can affect the compound’s interaction with molecular targets and pathways, making it a valuable tool in studying reaction mechanisms and metabolic processes.
類似化合物との比較
Similar Compounds
1,2,3,4,5-Pentadeuterio-6-iodobenzene: Another deuterated benzene derivative used in similar applications.
2,3,4,5,6-Pentadeuterioaniline: A deuterated aniline compound with applications in chemical and biological research.
2-(2,4,5,6,7-Pentadeuterio-1H-indol-3-yl)acetic acid: A deuterated indole derivative used in metabolic studies.
Uniqueness
1,2,3,4,5-Pentadeuterio-6-(2,3,4,5,6-pentadeuteriophenyl)sulfonylbenzene is unique due to its sulfonyl group, which imparts different chemical properties and reactivity compared to other deuterated benzene derivatives. This makes it particularly useful in studying sulfonyl-related reactions and mechanisms.
特性
分子式 |
C12H10O2S |
|---|---|
分子量 |
228.33 g/mol |
IUPAC名 |
1,2,3,4,5-pentadeuterio-6-(2,3,4,5,6-pentadeuteriophenyl)sulfonylbenzene |
InChI |
InChI=1S/C12H10O2S/c13-15(14,11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10H/i1D,2D,3D,4D,5D,6D,7D,8D,9D,10D |
InChIキー |
KZTYYGOKRVBIMI-LHNTUAQVSA-N |
異性体SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])S(=O)(=O)C2=C(C(=C(C(=C2[2H])[2H])[2H])[2H])[2H])[2H])[2H] |
正規SMILES |
C1=CC=C(C=C1)S(=O)(=O)C2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















